![molecular formula C16H28N4O2 B7647603 Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the levels of neurotransmitters such as acetylcholine and dopamine are increased, leading to improved cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This suggests that the compound has potential applications in the treatment of Alzheimer's disease, a neurological disorder characterized by a decline in cognitive function due to a decrease in acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate in lab experiments is its ability to selectively inhibit specific enzymes involved in neurotransmitter regulation. This allows for more targeted drug development for the treatment of neurological disorders. However, one limitation is that the compound may exhibit off-target effects, leading to unwanted side effects.
Future Directions
There are several future directions for research on tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders such as Parkinson's disease. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its suitability for use in clinical trials.
Synthesis Methods
The synthesis of tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate involves several steps. The starting material, 1-methyl-4-chloropyrazole, is reacted with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base to obtain tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate. This intermediate is then treated with sodium hydride and tert-butyl bromoacetate to yield this compound.
Scientific Research Applications
Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate has been studied for its potential applications in pharmaceutical research. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the regulation of neurotransmitters in the brain, making them potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)20-8-5-6-14(7-9-20)17-10-13-11-18-19(4)12-13/h11-12,14,17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLUHSINLCAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


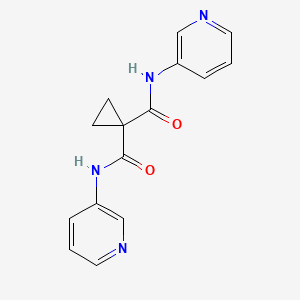
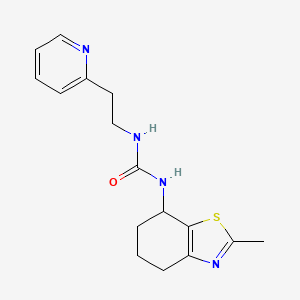
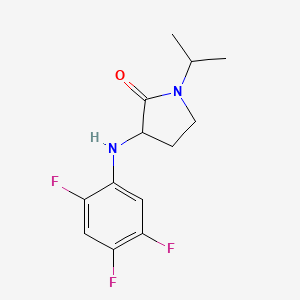
![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)
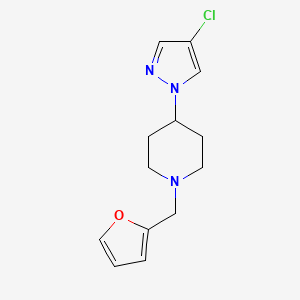
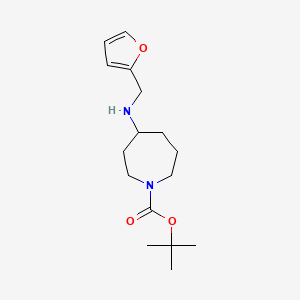
![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)

![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)